Angoroside C

Cardioprotection Ventricular Remodeling In Vivo Pharmacology

Angoroside C exhibits selective NO inhibition vs. broader analogs; rapid Tmax (15 min) facilitates PK studies. Validated in rat AAC models for cardioprotection 30 mg/kg/day. High purity (≥98%) confirmatory by IRAE-HPLC ensures reproducible batch analyses for precise mechanistic and analytical investigations.

Molecular Formula C36H48O19
Molecular Weight 784.8 g/mol
CAS No. 115909-22-3
Cat. No. B190585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngoroside C
CAS115909-22-3
Synonymsangoroside C
isoangoroside C
Molecular FormulaC36H48O19
Molecular Weight784.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O
InChIInChI=1S/C36H48O19/c1-16-26(41)28(43)30(45)36(52-16)55-33-31(46)35(49-11-10-18-5-8-22(47-2)20(38)12-18)53-24(15-51-34-29(44)27(42)21(39)14-50-34)32(33)54-25(40)9-6-17-4-7-19(37)23(13-17)48-3/h4-9,12-13,16,21,24,26-39,41-46H,10-11,14-15H2,1-3H3/b9-6+/t16-,21-,24+,26-,27-,28+,29+,30+,31+,32+,33+,34-,35+,36-/m0/s1
InChIKeyKLQXMRBGMLHBBQ-DQTDZZOCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angoroside C (CAS 115909-22-3): A Structurally Defined Phenylpropanoid Glycoside from Scrophularia ningpoensis with Distinctive Pharmacological and ADME Signatures


Angoroside C (CAS 115909-22-3) is a phenylpropanoid glycoside isolated primarily from the dried root of Scrophularia ningpoensis Hemsl. (Scrophulariaceae) [1]. As a naturally occurring phenylethanoid glycoside, it is characterized by a cinnamic acid-derived core conjugated to sugar moieties, yielding a molecular formula of C₃₆H₄₈O₁₉ and a molecular weight of approximately 784.28 g/mol [2]. Unlike many broad-spectrum phenylpropanoids, Angoroside C exhibits a distinct activity profile defined by selective nitric oxide (NO) inhibition, robust in vivo cardioprotection in pressure-overload models, and uniquely rapid absorption kinetics with a Tmax of approximately 15 minutes [3].

Why Generic Phenylpropanoid Glycosides Cannot Substitute for Angoroside C in Targeted Research and Development


The phenylpropanoid glycoside class includes several structurally related compounds—most notably acteoside, isoacteoside, and cistanoside D—that are frequently co-isolated from Scrophularia and Cistanche species [1]. However, these analogs exhibit marked quantitative and qualitative divergence in pharmacodynamics, pharmacokinetics, and analytical behavior that preclude simple interchange. For example, acteoside and isoacteoside broadly suppress LPS-induced PGE2, NO, and TNF-α, whereas Angoroside C demonstrates highly selective activity only against NO, fundamentally altering its utility in inflammation models [2]. Furthermore, Angoroside C's extremely rapid absorption (Tmax = 15 min) and short elimination half-life (t1/2 = 1.26 h) differ substantially from acteoside's reported parameters, and its unique oxidative DNA adduct repair profile is not shared by all analogs [3]. Consequently, procurement based on generic phenylpropanoid activity assumptions introduces significant risk of experimental failure and irreproducible results.

Quantitative Evidence Differentiating Angoroside C from Closest Analogs: A Procurement-Relevant Comparative Guide


Dose-Dependent Attenuation of Pressure-Overload Induced Ventricular Remodeling In Vivo

Angoroside C demonstrates significant, dose-dependent cardioprotective effects in a rat abdominal aortic constriction (AAC) model of pressure-overload ventricular remodeling, a disease-relevant in vivo system. At 30 mg/kg/day oral administration for 4 weeks, Angoroside C significantly reduced systolic and diastolic blood pressure, left ventricular weight index (LVWI), and heart weight index (HWI) compared to the untreated model control group, thereby attenuating pathological cardiac hypertrophy [1]. Notably, it also decreased perivascular collagen area and collagen volume fraction (types I and III) and lowered cardiac angiotensin II (Ang II) levels [1]. While a positive control captopril (40 mg/kg) was used, the study does not report direct comparative data for other phenylpropanoid glycosides in this same in vivo model, making this a unique, model-specific evidence dimension for Angoroside C relative to its in-class analogs [1].

Cardioprotection Ventricular Remodeling In Vivo Pharmacology

Selective Inhibition of Nitric Oxide (NO) Production, Divergent from Acteoside and Isoacteoside

In a direct head-to-head study comparing five phenylpropanoid glycosides—angoroside C (2), angoroside A, angoroside D, acteoside (4), and isoacteoside (5)—in LPS-stimulated mouse peritoneal macrophages, angoroside C exhibited a distinct selectivity profile. While acteoside, isoacteoside, and angoroside A significantly inhibited LPS-induced PGE2, NO, and TNF-α in a concentration-dependent manner, angoroside C was the only compound tested that demonstrated activity exclusively on NO production, with no significant effect on PGE2 or TNF-α release [1]. This targeted inhibition diverges sharply from the broader anti-inflammatory activity of its structural analogs.

Anti-inflammatory Selectivity Macrophage Assay Structure-Activity Relationship

Inferior Electron-Donating (Reducing) Activity Compared to Acteoside and Isoacteoside

Angoroside C exhibits markedly weaker electron-donating capacity in the ferricytochrome c reduction assay compared to the closely related phenylpropanoid glycosides acteoside and isoacteoside. At an equivalent concentration of 10 µM, angoroside C generated an OD550 value of 0.009 ± 0.002, which is approximately 55- to 64-fold lower than the values observed for acteoside (0.502 ± 0.014) and isoacteoside (0.579 ± 0.016) [1]. This quantifiable difference suggests that angoroside C's in vitro antioxidant mechanism, when assessed via this electron transfer-based method, is substantially less potent than that of its acteoside-based counterparts.

Antioxidant Activity Ferricytochrome c Reduction Structure-Activity Relationship

Rapid Absorption (Tmax = 15 min) and Very Low Oral Bioavailability (2.1%) Distinguish Angoroside C from Acteoside

Cross-study pharmacokinetic comparisons reveal that angoroside C is absorbed extremely rapidly, reaching peak plasma concentration (Tmax) at 15 minutes following oral administration (100 mg/kg) in rats, with an elimination half-life (t1/2) of 1.26 hours and an absolute oral bioavailability of only 2.1% [1]. In contrast, a separate study on acteoside reported a Tmax of 0.29 ± 0.17 h (~17 minutes) at 40 mg/kg and a similarly low absolute oral bioavailability of ~1% in rats [2]. While both compounds exhibit low bioavailability, angoroside C's elimination half-life is moderately longer (1.26 h vs. 1.05 h for acteoside), indicating a slightly extended residence time.

Pharmacokinetics Oral Bioavailability ADME

Quantifiable Reproducibility in Analytical Determination via Validated IRAE-HPLC Methodology

The development and validation of an infrared-assisted extraction (IRAE) coupled with HPLC-UV method provides a robust, quantitative framework for the isolation and analysis of Angoroside C from Scrophularia ningpoensis matrix [1]. The optimized method, using 37.5% ethanol, a 1:25 solid/liquid ratio, and a 10-minute illumination time, enables reliable quantification, thereby ensuring batch-to-batch consistency in procurement. While the study simultaneously quantifies cinnamic acid and harpagoside, it is the methodological validation itself—meeting analytical requirements—that establishes Angoroside C as a measurable and reproducible entity for research use [1].

Analytical Chemistry Quality Control Extraction Methodology

Validated Application Scenarios for Angoroside C Based on Quantifiable Differentiation Evidence


In Vivo Rodent Models of Pressure-Overload Induced Heart Failure and Ventricular Remodeling

Angoroside C is an optimal candidate for preclinical efficacy studies in chronic heart failure using the rat abdominal aortic constriction (AAC) model. Its demonstrated ability to significantly reduce left ventricular weight index (LVWI), heart weight index (HWI), cardiac collagen deposition, and angiotensin II levels at 30 mg/kg/day oral dosing provides a validated pharmacodynamic benchmark [1]. This scenario is particularly suited for research programs requiring a natural product-derived lead compound with established in vivo cardioprotective activity, where the absence of such data for most other phenylpropanoid glycosides makes Angoroside C a uniquely informed selection.

Selective Nitric Oxide (NO) Pathway Dissection in Macrophage Inflammation Studies

For researchers investigating the specific contribution of NO to inflammatory signaling, without the confounding effects of concomitant PGE2 or TNF-α inhibition, Angoroside C serves as a precise chemical probe. Its exclusive activity on LPS-induced NO production in macrophages—directly contrasted with the broad-spectrum inhibition by acteoside and isoacteoside—enables cleaner interpretation of downstream NO-mediated effects [2]. This scenario is ideal for mechanistic pharmacology studies aiming to deconvolute complex inflammatory cascades.

Pharmacokinetic Studies Requiring Ultra-Rapid Absorption or Active Metabolite (Ferulic Acid) Generation

Angoroside C's unique PK profile—characterized by a Tmax of 15 minutes and rapid metabolism to the bioactive compound ferulic acid—makes it valuable for investigations focused on fast-onset natural products or prodrug/metabolite relationships [3]. Researchers studying oral absorption barriers or seeking a rapidly cleared natural compound will find its 1.26-hour half-life advantageous, while the documented tissue distribution, particularly to the lung, supports targeted PK/PD modeling efforts.

Method Development and Quality Control of Scrophularia-Derived Botanical Extracts

Angoroside C functions as a critical analytical marker for the standardization and quality assessment of Scrophularia ningpoensis-based herbal preparations and extracts. The validated IRAE-HPLC method provides a ready-to-implement protocol for its quantification [4], enabling reproducible batch analysis and ensuring consistent bioactive content in research-grade botanicals. This scenario is directly relevant to analytical chemists and quality control scientists in the natural products and traditional medicine sectors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Angoroside C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.